1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid
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Description
1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid is a chemical compound with the CAS Number: 135354-00-6 . It has a molecular weight of 219.24 and its IUPAC name is 1,3,3-trimethyl-2-oxo-6-indolinecarboxylic acid .
Molecular Structure Analysis
The InChI code for 1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid is 1S/C12H13NO3/c1-12(2)8-5-4-7(10(14)15)6-9(8)13(3)11(12)16/h4-6H,1-3H3,(H,14,15) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 219.24 . It’s recommended to be stored in a refrigerated environment .Scientific Research Applications
Photoreversible Photographic Systems
1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid and its derivatives exhibit photoreversible color changes in organic solvents. One derivative, 1,3,3-trimethylspiro[indoline-2,2′-benzopyran]-8′-carboxylic acid, demonstrates "reverse photochromism" in polar solvents, where the compound displays a deep color in the solvent and is bleached by irradiation with visible or ultraviolet light, with color reappearing thermally after irradiation ceases (Shimizu, Kokado, & Inoue, 1969).
Synthesis and Biological Properties
Research indicates that biologically active compounds, such as well-known amino acids, neurohormones, and synthetic drugs, can be derived from 2-oxoindoline. The studies on derivatives of (2-oxoindolin-3-ylidene)-2-oxoacetic acid reveal that substances containing amino acid esters exhibit high nootropic activity. This has led to the synthesis of N-[2-(benzoylamino)(1-R-2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters, with confirmed structures through spectroscopy (Altukhov, 2014).
Synthesis of Derivatives for Biological Activity
Continuing the search for biologically active compounds in 2-oxoindolines, researchers have synthesized 3,3-diphenyl-4 and 5-carboxy-2-oxoindoline-1-acetic acids. These derivatives were produced using esters of 3,3-diphenyl-2-oxoindoline-4and 5-carboxylic acids as starting materials (Bolotov, Nambelbai, Drogovoz, Vereitinova, & Osipenko, 1985).
properties
IUPAC Name |
1,3,3-trimethyl-2-oxoindole-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-12(2)8-5-4-7(10(14)15)6-9(8)13(3)11(12)16/h4-6H,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTDIBRFXKBESN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)C(=O)O)N(C1=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70928969 |
Source
|
Record name | 1,3,3-Trimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70928969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid | |
CAS RN |
135354-00-6 |
Source
|
Record name | 1,3,3-Trimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70928969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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